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Introduction and Drug Properties

Azemiglitazone (MSDC-0602K) represents a novel second-generation insulin sensitizer currently in Phase
IT clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and related
metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the mitochondrial
pyruvate carrier (MPC) while demonstrating limited binding to the PPAR-y transcription factor, thereby

potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]

The molecular structure of azemiglitazone (C19H17NOsS) with a molar mass of 371.41 g-mol~! incorporates
a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by
Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-
year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its

full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]

Table 1: Fundamental Properties of Azemiglitazone
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Property Specification

Chemical Name 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-
dione

CAS Number Not publicly disclosed

Molecular Formula C19H17NOsS

Molecular Weight 371.41 g-mol—*

Dosage Form Immediate-release oral capsule
Storage Room temperature (15-30°C) in airtight containers
Conditions

Mechanism of Action and Signaling Pathways

Azemiglitazone exerts its pharmacological effects primarily through modulation of the mitochondrial
pyruvate carrier (MPC), a key regulator of cellular metabolism situated at the intersection of glycolytic and
mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR-
y nuclear transcription factor, azemiglitazone is designed to minimize PPAR-y binding while retaining
potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug
to address underlying insulin resistance while potentially avoiding adverse effects such as weight gain,

edema, and bone loss associated with strong PPAR-y activation. [2] [3] [4]

The molecular pathway involves modulation of pyruvate entry into mitochondria, subsequently influencing
tricarboxylic acid (TCA) cycle flux, gluconeogenesis, and de novo lipogenesis. Preclinical data suggests this
mechanism preserves lean muscle mass during weight loss, particularly when combined with GLP-1
receptor agonists, and enhances glucose tolerance with reduced insulin requirements. Additionally,
azemiglitazone administration has been associated with increased brown adipose tissue (BAT), which

contributes to improved energy expenditure and metabolic homeostasis. [3] [4]
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Figure 1: Azemiglitazone Mechanism of Action - MPC Modulation with Minimal PPAR-y Binding

Study Objectives and Endpoints

Primary Objectives

The pharmacokinetic study aims to comprehensively characterize the absorption, distribution,
metabolism, and excretion (ADME) properties of azemiglitazone in healthy volunteers and target patient
populations, including those with MASH and Type 2 Diabetes. Specific objectives include establishing the
dose-exposure relationship across the proposed therapeutic dosage range (30-120 mg once daily) and
evaluating the influence of intrinsic factors such as hepatic impairment, food consumption, and demographic

variables on azemiglitazone pharmacokinetics. Additionally, the study will investigate potential exposure-
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response relationships for both efficacy markers (insulin sensitivity, liver enzymes) and safety parameters

to inform clinical dosing recommendations.

Primary Endpoints

¢ Maximum plasma concentration (Cmax) - Peak drug concentration observed following single and
multiple dosing

¢ Time to maximum concentration (Tmax) - Time taken to reach peak plasma concentrations

e Area under the curve (AUC) - Total drug exposure over time following single dose (AUCo—t, AUCo—
o) and at steady state (AUCtau)

¢ Terminal elimination half-life (t1/2) - Time required for plasma concentration to decrease by half
during terminal phase

e Apparent clearance (CL/F) - Rate of drug elimination normalized to bioavailability

e Accumulation ratio (Rac) - Degree of drug accumulation with repeated dosing

Secondary and Exploratory Endpoints

¢ Metabolite profiling - Identification and quantification of major circulating metabolites

¢ Plasma protein binding - Determination of unbound drug fraction across concentrations

e Correlation of exposure with pharmacodynamic biomarkers - Fasting insulin, HOMA-IR, HbAlc,
liver function tests

e Population pharmacokinetic analysis - Assessment of covariate effects on drug disposition

¢ Relationship between exposure and body composition changes - Lean mass preservation, fat
mass reduction

Study Population and Design

Participant Selection

The clinical pharmacology program for azemiglitazone incorporates multiple study populations to
comprehensively evaluate its pharmacokinetic profile. Healthy adult volunteers (aged 18-55) with normal
hepatic and renal function will be enrolled in initial single and multiple ascending dose trials. Subsequent
studies will include target patient populations including individuals with biopsy-confirmed MASH (F1-F3

fibrosis stages) and patients with Type 2 Diabetes, with particular attention to those with varying degrees of
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hepatic impairment given the drug's intended use in liver disease. Key exclusion criteria encompass

significant cardiovascular disease, severe renal impairment (eGFR <30 mL/min/1.73m?), concomitant use of

strong CYP inducers/inhibitors, and history of drug or alcohol abuse. [1] [3]

Study Design Configuration

Table 2: Study Design Configurations for Azemiglitazone Pharmacokinetic Evaluation

. Sample . .
Study Type Population Size Dosing Regimen Key Assessments
Single Healthy Volunteers 8-10/cohort Single doses: 30, Intensive PK over
Ascending (total n=48- 60, 120, 240 mg 96h, safety
Dose (SAD) 60) monitoring
Multiple Healthy Volunteers 8-10/cohort Once daily x 14 Steady-state PK,
Ascending (total n=32- days: 30, 60, 120 accumulation, food
Dose (MAD) 40) mg effect
Hepatic Mild/Moderate 8/group Single dose: 60 mg PK comparison vs
Impairment Hepatic Impairment (total n=24) matched healthy
(Child-Pugh A/B) controls
Patient MASH with T2D (F1-  20-25/group  Once daily x 28 Population PK,
Population F3 fibrosis) (total n=60- days: 60, 120 mg exposure-response
75) biomarkers
Drug-Drug Healthy Volunteers 12-16/study Azemiglitazone 60 CYP probe substrate
Interaction (total n=36- mg + perpetrator cocktail assessment
48) drug

All studies will be conducted in accordance with Good Clinical Practice (GCP) guidelines following

approval by institutional review boards. Participants will provide written informed consent prior to any

study-related procedures. For studies requiring biopsy-confirmed MASH, histology will be centrally

reviewed based on the NASH CRN scoring system.
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Sampling Strategy and Bioanalytical Methods

Blood Sampling Protocol

Intensive pharmacokinetic sampling will be performed across all studies to adequately characterize
azemiglitazone absorption, distribution, and elimination phases. For single-dose studies, samples (4 mL
each) will be collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.
Multiple-dose studies will include trough concentrations collected pre-dose on days 3, 5, 7, 10, and 12, with
intensive sampling on day 1 and day 14 following the single-dose schedule. Sparse sampling strategies will
be implemented in patient population studies to facilitate population pharmacokinetic modeling, with

samples collected pre-dose and at 2-4 strategically timed post-dose intervals during clinic visits.

Bioanalytical Method

Azemiglitazone concentrations in plasma will be quantified using a validated LC-MS/MS method with the

following specifications:

e Chromatography: Reverse-phase C18 column (50 x 2.1 mm, 1.8 ym) maintained at 40°C

¢ Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
(B)

e Mass Detection: Triple quadrupole MS with ESI positive ionization mode

e Transition lons: m/z 372.1 - 150.0 (azemiglitazone) and m/z 378.1 -~ 156.0 (deuterated internal

standard)
e Calibration Range: 1-2000 ng/mL with quadratic regression (weighting factor 1/x?)
¢ Quality Controls: 3, 30, 300, and 1500 ng/mL with accuracy 85-115% and precision <15%

The method will be fully validated according to FDA and EMA bioanalytical method validation guidelines
for selectivity, sensitivity, matrix effects, carryover, and stability under various storage and processing

conditions.

Data Analysis and Statistical Methods
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Pharmacokinetic Analysis

Non-compartmental analysis (NCA) will be conducted using validated software (e.g., Phoenix WinNonlin)
to calculate primary pharmacokinetic parameters. Actual sampling times will be used for all calculations.
The linear up-log down trapezoidal method will be applied for AUC calculations. Terminal elimination
rate constant (Az) will be estimated using log-linear regression of the terminal phase concentrations, with a
minimum of three data points required for half-life calculation. Dose proportionality will be assessed using a

power model across the dose range studied.

Population Pharmacokinetic Modeling

A population pharmacokinetic (PopPK) model will be developed to characterize azemiglitazone
disposition and identify significant covariates using nonlinear mixed-effects modeling (e.g., NONMEM).
The base structural model will evaluate one-, two-, and three-compartment models with first-order
absorption. Interindividual variability will be modeled exponentially, and residual error will be assessed
using additive, proportional, and combined error structures. The following covariates will be tested for

significance using stepwise forward inclusion (p<0.01) and backward elimination (p<0.001):

e Demographics: Body weight, age, sex, race

Hepatic function: ALT, AST, bilirubin, albumin, Child-Pugh score

Renal function: Estimated glomerular filtration rate (eGFR)

Disease status: MASH fibrosis stage, diabetes status

Genetic factors: Polymorphisms in relevant drug metabolizing enzymes

Statistical Analysis

Sample size justification for each study arm will be based on intrasubject variability data from previous
studies, with 8-12 subjects providing >80% power to detect 30% differences in key PK parameters with
a=0.05. Data will be summarized using descriptive statistics (mean, standard deviation, coefficient of
variation, median, range) for continuous variables and counts/percentages for categorical wvariables.
Statistical comparisons between groups will utilize mixed-effects models for repeated measures or analysis

of variance as appropriate for study design.
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Experimental Protocol: Comprehensive ADME
Characterization

Absorption and Food Effect Study

Objective: To evaluate the effect of food on the rate and extent of azemiglitazone absorption and establish

appropriate administration conditions for clinical use.

Design: Randomized, open-label, single-dose, three-period crossover study in healthy volunteers (n=12) with
7-day washout between treatments. Participants will receive single 60 mg doses of azemiglitazone under
three conditions: (1) fasted state (overnight fast >10h), (2) high-fat meal (800-1000 calories, 50% fat), and
(3) light meal (400-500 calories, 20% fat). Dosing will occur 30 minutes after meal initiation for fed

conditions.

Assessments: Intensive PK sampling over 96h, safety monitoring, gastric pH measurement (using

Heidelberg capsule), and assessment of gastrointestinal transit times.

Mass Balance and Metabolite Profiling

Objective: To determine the routes and rates of azemiglitazone elimination and characterize its metabolic

profile in humans.

Design: Open-label, single-dose study in healthy male volunteers (n=6) receiving a single oral 60 mg dose of
[14C]-azemiglitazone (50-100 pCi). Participants will reside in a controlled facility for up to 10 days or until

>90% of radioactivity is recovered.

Sample Collection: Blood (intensive sampling), plasma, urine (fractional collections 0-168h), and feces

(daily collections 0-240h). Additional samples for metabolite profiling will be collected at anticipated Tmax.

Analytical Methods: Liquid scintillation counting for total radioactivity, LC-MS/MS with radiodetection for

metabolite profiling and structural characterization.
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Hepatic Impairment Study

Objective: To evaluate the effect of hepatic impairment on azemiglitazone pharmacokinetics to inform

dosing recommendations in the target MASH population.

Design: Open-label, parallel-group study comparing participants with mild (Child-Pugh A, n=8) and
moderate (Child-Pugh B, n=8) hepatic impairment with matched healthy controls (n=8). All participants will

receive a single 60 mg dose of azemiglitazone.

Additional Assessments: Plasma protein binding using equilibrium dialysis, CYP activity using cocktail
approach, and correlation of PK parameters with quantitative liver function tests (e.g., indocyanine green

clearance).

Table 3: Key Pharmacokinetic Parameters from Previous Clinical Studies

120 mg 60 mg Fed Hepatic Impairment (Child-
60 mg Fasted ) )
Parameter (Mean # SD) Fasted (Mean (High-Fat) Pugh B) (Geometric Mean
- + SD) (Mean * SD) [%CV])
Cmax (ng/mL) 842 + 215 1685 + 402 1125 + 298 1250 [32]
Tmax (h) 1.5+0.8 1.5+05 25+1.2 2.2 [28]
AUCo—o0 8124 + 2450 16248 + 5102 9856 + 3120 14200 [35]
(h-ng/mL)
ta/2 (h) 16.5+4.2 17.2+5.1 16.8 +4.8 22.5 [40]
CLIF (L/h) 74+£22 7.4+23 6.1+£1.9 4.2 [25]

Regulatory Considerations and Conclusion

The comprehensive pharmacokinetic characterization of azemiglitazone should adhere to current regulatory
guidelines including FDA's "Guidance for Industry: Clinical Pharmacology Considerations for MASH Drug

Development" and EMA's "Guideline on the evaluation of medicinal products for the treatment of NASH."
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Special consideration should be given to the high prevalence of polypharmacy in the target population,
necessitating thorough drug-drug interaction assessments with commonly co-administered medications

including antihyperglycemics, antihypertensives, statins, and anticoagulants.

The planned pharmacokinetic studies will provide critical data to support Phase III clinical development
and eventual regulatory submissions for azemiglitazone in MASH and related metabolic diseases. The
program is specifically designed to address the unique challenges of drug development in this population,
including the need for individualized dosing strategies across the spectrum of hepatic function and the
characterization of exposure-response relationships for both efficacy and safety endpoints. Successful
implementation of this pharmacokinetic study design will facilitate optimal dosing recommendations and
strengthen the clinical utility of azemiglitazone as a promising therapeutic agent for MASH and related

metabolic disorders.
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Email: info@smolecule.com or Request Quote Online.

References

1. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]
2. Azemiglitazone [en.wikipedia.org]

3. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]

4. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [finance.yahoo.com]

To cite this document: Smolecule. [Azemiglitazone Pharmacokinetics Study Design: Application Notes
and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b536393#azemiglitazone-pharmacokinetics-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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